molecular formula C11H18BrNO B14080853 Acetamide, N-(2-bromoallyl)-N-cyclohexyl- CAS No. 102585-32-0

Acetamide, N-(2-bromoallyl)-N-cyclohexyl-

Katalognummer: B14080853
CAS-Nummer: 102585-32-0
Molekulargewicht: 260.17 g/mol
InChI-Schlüssel: GJHFCBPJJAPYAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-(2-bromoallyl)-N-cyclohexyl- is a chemical compound with the molecular formula C11H18BrNO. It is used in various scientific research applications and is known for its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-bromoallyl)-N-cyclohexyl- typically involves the reaction of cyclohexylamine with 2-bromoallyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for Acetamide, N-(2-bromoallyl)-N-cyclohexyl- involve large-scale synthesis using automated reactors. The process includes the purification of the compound through distillation or recrystallization to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-(2-bromoallyl)-N-cyclohexyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of different amine derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are employed.

Major Products

The major products formed from these reactions include various substituted amides and amine derivatives, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-(2-bromoallyl)-N-cyclohexyl- is used in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research includes its potential use in developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Acetamide, N-(2-bromoallyl)-N-cyclohexyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby inhibiting their function or altering their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Acetamide, N-(2-chloroallyl)-N-cyclohexyl-
  • Acetamide, N-(2-iodoallyl)-N-cyclohexyl-
  • Acetamide, N-(2-fluoroallyl)-N-cyclohexyl-

Uniqueness

Acetamide, N-(2-bromoallyl)-N-cyclohexyl- is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro, iodo, and fluoro analogs. This uniqueness makes it valuable in specific research and industrial applications.

Eigenschaften

CAS-Nummer

102585-32-0

Molekularformel

C11H18BrNO

Molekulargewicht

260.17 g/mol

IUPAC-Name

N-(2-bromoprop-2-enyl)-N-cyclohexylacetamide

InChI

InChI=1S/C11H18BrNO/c1-9(12)8-13(10(2)14)11-6-4-3-5-7-11/h11H,1,3-8H2,2H3

InChI-Schlüssel

GJHFCBPJJAPYAT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(CC(=C)Br)C1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.